4-Hydroxy-2-methyl-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5 It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group, a methyl group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-methyl-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-hydroxy-2-methylbenzoic acid. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or tin(II) chloride are frequently used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
4-Hydroxy-2-methyl-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-methyl-5-nitrobenzoic acid depends on its chemical structure. The hydroxyl group can form hydrogen bonds, influencing the compound’s interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. These interactions can affect various molecular targets and pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methyl-5-nitrobenzoic acid: Similar structure but with a different position of the methyl group.
4-Hydroxy-2-methyl-3-nitrobenzoic acid: Similar structure but with a different position of the nitro group.
4-Hydroxy-2-methylbenzoic acid: Lacks the nitro group.
Uniqueness
4-Hydroxy-2-methyl-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations and applications in various fields of research.
Biological Activity
4-Hydroxy-2-methyl-5-nitrobenzoic acid (HMNBA) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its various biological effects, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of HMNBA consists of a benzoic acid core substituted with hydroxyl, methyl, and nitro groups, which contribute to its reactivity and biological properties. The presence of these functional groups allows HMNBA to participate in various chemical reactions, influencing its interaction with biological targets.
Antimicrobial Properties
Research indicates that HMNBA and its derivatives exhibit notable antimicrobial activity. Studies have demonstrated that compounds derived from HMNBA can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
HMNBA has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by triggering oxidative stress pathways. The nitro group in the structure is believed to play a crucial role in this mechanism by forming reactive intermediates that interact with cellular macromolecules .
Table 1: Summary of Biological Activities of HMNBA
The biological activity of HMNBA is largely attributed to its ability to interact with various enzymes and cellular pathways:
- Enzyme Inhibition : HMNBA has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, which may have therapeutic implications for neurodegenerative diseases like Alzheimer’s .
- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells. This property is harnessed to promote apoptosis selectively in malignant cells while sparing normal cells.
Case Studies
Several studies have focused on the synthesis and evaluation of HMNBA derivatives:
- Antimicrobial Evaluation : A study synthesized various derivatives of HMNBA and assessed their antimicrobial efficacy against a panel of bacterial strains. The most potent compounds exhibited MIC values as low as 0.03125 μg/mL against resistant strains .
- Anticancer Research : Another investigation explored the effects of HMNBA on breast cancer cell lines, demonstrating significant growth inhibition and apoptosis induction through ROS generation.
Properties
IUPAC Name |
4-hydroxy-2-methyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-4-2-7(10)6(9(13)14)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDKLIGKTGJHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.